molecular formula C15H23BN2O3 B6246710 2-(oxan-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine CAS No. 1402166-38-4

2-(oxan-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Cat. No. B6246710
CAS RN: 1402166-38-4
M. Wt: 290.2
InChI Key:
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Description

2-(Oxan-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (2-OMP) is a novel small molecule that has been developed as a potential therapeutic agent for a variety of diseases. It is a highly selective, reversible inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins. 2-OMP has been shown to be effective in reducing inflammation and pain in animal models of inflammatory diseases. In addition, 2-OMP has been demonstrated to have anti-cancer properties in a variety of cancer cell lines.

Scientific Research Applications

2-(oxan-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has been studied extensively in scientific research, both in vitro and in vivo. In vitro studies have demonstrated that 2-(oxan-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a highly selective, reversible inhibitor of COX-2. This property makes it an attractive potential therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and osteoarthritis. In addition, 2-(oxan-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has been shown to have anti-cancer properties, including the ability to induce apoptosis in a variety of cancer cell lines.

Mechanism of Action

2-(oxan-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine inhibits the activity of COX-2 by blocking the binding of arachidonic acid to the enzyme. This inhibition leads to a decrease in the production of inflammatory mediators, such as prostaglandins. In addition, 2-(oxan-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has been shown to have anti-cancer properties, including the ability to induce apoptosis in a variety of cancer cell lines.
Biochemical and Physiological Effects
2-(oxan-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has been shown to have anti-inflammatory and analgesic effects in animal models of inflammatory diseases. In addition, 2-(oxan-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has been demonstrated to have anti-cancer properties in a variety of cancer cell lines. The anti-cancer effects of 2-(oxan-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine are thought to be due to its ability to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

2-(oxan-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a highly selective, reversible inhibitor of COX-2, making it an attractive potential therapeutic agent for the treatment of inflammatory diseases. In addition, 2-(oxan-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has been demonstrated to have anti-cancer properties in a variety of cancer cell lines. The main advantage of using 2-(oxan-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine in laboratory experiments is its high selectivity and reversibility. However, it should be noted that 2-(oxan-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is not yet approved for clinical use, and further research is needed to determine its safety and efficacy in humans.

Future Directions

The potential therapeutic applications of 2-(oxan-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine are numerous, and further research is needed to fully explore its potential. Future research should focus on the development of more selective and potent inhibitors of COX-2, as well as the development of novel delivery systems for 2-(oxan-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine. In addition, further research is needed to explore the potential anti-cancer properties of 2-(oxan-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine and to identify potential biomarkers for the early detection of cancer. Finally, further research is needed to explore the potential therapeutic applications of 2-(oxan-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine in other diseases, such as cardiovascular and neurological disorders.

Synthesis Methods

2-(oxan-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine can be synthesized from commercially available starting materials using a one-pot reaction. The reaction involves the condensation of 4-oxan-2-ylmethyl-1,3,2-dioxaborolane and 5-tetramethylpyrimidine in the presence of an acid catalyst. The reaction yields 2-(oxan-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine in high yields and with good selectivity.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(oxan-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine' involves the reaction of 2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine with tetrahydrofuran in the presence of a base to form the intermediate 2-(oxan-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine. The intermediate is then purified to obtain the final product.", "Starting Materials": [ "2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine", "tetrahydrofuran", "base" ], "Reaction": [ "Step 1: Add 2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine and tetrahydrofuran to a reaction vessel.", "Step 2: Add a base such as potassium carbonate to the reaction mixture.", "Step 3: Heat the reaction mixture to reflux for several hours.", "Step 4: Cool the reaction mixture and extract the product with a suitable solvent such as ethyl acetate.", "Step 5: Purify the product by column chromatography to obtain the final compound." ] }

CAS RN

1402166-38-4

Product Name

2-(oxan-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Molecular Formula

C15H23BN2O3

Molecular Weight

290.2

Purity

95

Origin of Product

United States

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